molecular formula C14H12F3NO3 B6285018 phenyl 2-methyl-4-(trifluoroacetyl)-2,3-dihydro-1H-pyrrole-1-carboxylate CAS No. 2649072-94-4

phenyl 2-methyl-4-(trifluoroacetyl)-2,3-dihydro-1H-pyrrole-1-carboxylate

Cat. No.: B6285018
CAS No.: 2649072-94-4
M. Wt: 299.2
InChI Key:
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Description

Phenyl 2-methyl-4-(trifluoroacetyl)-2,3-dihydro-1H-pyrrole-1-carboxylate is a synthetic organic compound that belongs to the class of pyrrole derivatives. This compound is characterized by the presence of a trifluoroacetyl group, which imparts unique chemical properties, making it of interest in various fields of scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of phenyl 2-methyl-4-(trifluoroacetyl)-2,3-dihydro-1H-pyrrole-1-carboxylate typically involves the reaction of a pyrrole derivative with trifluoroacetic anhydride in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure high yield and purity of the product. Common solvents used in this synthesis include dichloromethane and methanol .

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the desired production volume, cost efficiency, and environmental considerations. Advanced techniques such as microwave-assisted synthesis and flow chemistry are often employed to enhance reaction rates and yields .

Chemical Reactions Analysis

Types of Reactions

Phenyl 2-methyl-4-(trifluoroacetyl)-2,3-dihydro-1H-pyrrole-1-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce amines. Substitution reactions can result in a wide range of functionalized derivatives .

Scientific Research Applications

Phenyl 2-methyl-4-(trifluoroacetyl)-2,3-dihydro-1H-pyrrole-1-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of phenyl 2-methyl-4-(trifluoroacetyl)-2,3-dihydro-1H-pyrrole-1-carboxylate involves its interaction with specific molecular targets and pathways. The trifluoroacetyl group plays a crucial role in modulating the compound’s reactivity and binding affinity. The compound may interact with enzymes, receptors, or other biomolecules, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • Phenyl 2-methyl-4-(acetyl)-2,3-dihydro-1H-pyrrole-1-carboxylate
  • Phenyl 2-methyl-4-(fluoroacetyl)-2,3-dihydro-1H-pyrrole-1-carboxylate
  • Phenyl 2-methyl-4-(chloroacetyl)-2,3-dihydro-1H-pyrrole-1-carboxylate

Uniqueness

Phenyl 2-methyl-4-(trifluoroacetyl)-2,3-dihydro-1H-pyrrole-1-carboxylate is unique due to the presence of the trifluoroacetyl group, which imparts distinct electronic and steric properties. This makes it more reactive and versatile compared to its analogs, allowing for a broader range of chemical transformations and applications .

Properties

CAS No.

2649072-94-4

Molecular Formula

C14H12F3NO3

Molecular Weight

299.2

Purity

95

Origin of Product

United States

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